Zinkarsenid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

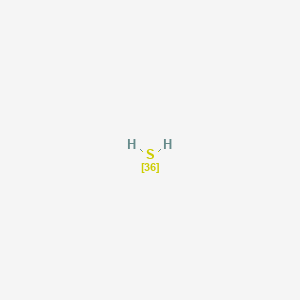

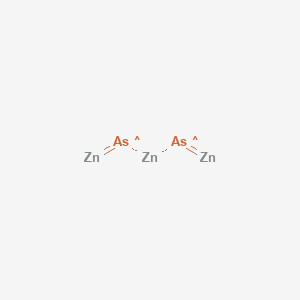

Zinc arsenide is a binary compound composed of zinc and arsenic, with the chemical formula Zn₃As₂. It forms gray tetragonal crystals and is known for its semiconductor properties, having a band gap of approximately 1.0 electron volts . This compound is insoluble in water and has a melting point of 1,015 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Zinc arsenide has several applications in scientific research and industry:

Semiconductor Industry: Due to its semiconductor properties, zinc arsenide is used in the fabrication of electronic devices, including diodes and transistors.

Optoelectronics: It is utilized in optoelectronic devices such as light-emitting diodes and photodetectors.

Material Science: Research into the properties of zinc arsenide contributes to the development of new materials with tailored electronic and optical characteristics.

Cobalt Purification: Zinc arsenide has been used as an activator in the cobalt cementation process, improving the efficiency of cobalt extraction from zinc sulfate solutions.

Wirkmechanismus

Target of Action

Zinc arsenide (Zn3As2) is a binary compound of zinc and arsenic . It forms gray tetragonal crystals and is an inorganic semiconductor .

Mode of Action

Zinc arsenide can be prepared by the reaction of zinc with arsenic . In its structure, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube . Its electronic structure reveals that its lowest direct and indirect bandgaps are within 30 meV of each other . .

Biochemical Pathways

Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . It’s plausible that zinc arsenide may interact with these pathways, but specific studies are needed to confirm this.

Pharmacokinetics

It’s known that zinc is an essential trace element that is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies . Understanding the intricacies of zinc metabolism at the cellular level can shed light on the various effects of zinc in cell physiology and pathology .

Result of Action

It’s known that arsenic compounds can have toxic effects . Zinc arsenide reacts with acids to produce arsine gas, a highly toxic substance . It’s also known that zinc arsenide can be used as an activator of the zinc powder in the cobalt cementation process .

Action Environment

The action, efficacy, and stability of zinc arsenide can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its bioavailability and action in aqueous environments. Furthermore, its reactivity with acids to produce toxic arsine gas suggests that its action could be significantly influenced by the pH of the environment . Safety data sheets indicate that zinc arsenide should be stored in a well-ventilated place and kept tightly closed .

Biochemische Analyse

Biochemical Properties

Zinc arsenide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. Zinc arsenide can interact with zinc-dependent enzymes, which are crucial for numerous biochemical processes. These interactions often involve the coordination of zinc ions with nitrogen, oxygen, and sulfur atoms within the enzyme’s active site, thereby influencing the enzyme’s catalytic activity . Additionally, zinc arsenide may interact with proteins that contain zinc-binding motifs, such as zinc finger proteins, which play essential roles in gene regulation and signal transduction .

Cellular Effects

Zinc arsenide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, zinc arsenide may affect the activity of transcription factors that regulate gene expression, leading to changes in the production of specific proteins . Furthermore, zinc arsenide can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of zinc arsenide involves its interaction with biomolecules at the molecular level. Zinc arsenide can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the coordination of zinc ions with amino acid residues in the enzyme’s active site . Additionally, zinc arsenide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc arsenide can change over time due to its stability and degradation. Zinc arsenide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to zinc arsenide can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of zinc arsenide vary with different dosages in animal models. At low doses, zinc arsenide may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of zinc arsenide is essential for determining its safe and effective use in various applications.

Metabolic Pathways

Zinc arsenide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of zinc-dependent enzymes, which play critical roles in metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, zinc arsenide may affect the levels of specific metabolites, thereby altering the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, zinc arsenide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of zinc arsenide within the cell, ensuring its availability for biochemical reactions . The distribution of zinc arsenide can also be influenced by its interaction with binding proteins, which help regulate its concentration and localization within different cellular compartments .

Subcellular Localization

Zinc arsenide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, zinc arsenide may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of zinc arsenide is crucial for elucidating its precise role in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through the direct reaction of elemental zinc with elemental arsenic. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound: [ 3 \text{Zn} + 2 \text{As} \rightarrow \text{Zn}_3\text{As}_2 ]

Industrial Production Methods: Industrial production of zinc arsenide involves similar methods, often utilizing high-purity raw materials to ensure the quality of the final product. The reaction is conducted in a controlled environment to prevent contamination and to achieve the desired stoichiometry .

Types of Reactions:

Oxidation: Zinc arsenide can undergo oxidation reactions, particularly when exposed to oxidizing agents. This can lead to the formation of zinc oxide and arsenic trioxide.

Reduction: Reduction reactions involving zinc arsenide are less common but can occur under specific conditions.

Substitution: Zinc arsenide can participate in substitution reactions, where one of its components is replaced by another element or compound.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers can react with zinc arsenide.

Reducing Agents: Hydrogen gas and other reducing agents can be used under controlled conditions.

Substitution Reagents: Various halogens and other reactive species can facilitate substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As₂O₃).

Reduction: Elemental zinc and arsenic.

Substitution: Compounds such as zinc halides and arsenic halides.

Vergleich Mit ähnlichen Verbindungen

Cadmium Arsenide (Cd₃As₂): Similar in structure and properties to zinc arsenide, cadmium arsenide also forms gray tetragonal crystals and has semiconductor applications.

Zinc Phosphide (Zn₃P₂): Another compound with a similar crystal structure, zinc phosphide is used in semiconductor and optoelectronic applications.

Cadmium Phosphide (Cd₃P₂): Shares structural similarities with zinc arsenide and is used in similar applications.

Uniqueness of Zinc Arsenide: Zinc arsenide’s unique combination of zinc and arsenic gives it specific electronic properties that are distinct from those of its similar compounds. Its band gap and crystal structure make it particularly suitable for certain semiconductor applications, where precise control over electronic properties is required .

Eigenschaften

InChI |

InChI=1S/2As.3Zn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKSESDHCKYTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn].[Zn]=[As].[Zn]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3As2, As2Zn3 |

Source

|

| Record name | zinc arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-40-5 |

Source

|

| Record name | Trizinc diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)